4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene
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Overview
Description
4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene is an organic compound with the molecular formula C16H26O. This compound is a derivative of benzene, featuring a methoxy group, a methyl group, and a methyloctenyl group attached to the benzene ring. It is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene typically involves the alkylation of 4-methoxy-2-methylbenzene with 4-methyloct-4-en-2-yl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction. The reaction is typically conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the double bond in the methyloctenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene involves its interaction with various molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the alkyl groups can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methyl-1-(4-methylpent-4-en-2-yl)benzene
- 4-Methoxy-2-methyl-1-(4-methylhex-4-en-2-yl)benzene
- 4-Methoxy-2-methyl-1-(4-methylhept-4-en-2-yl)benzene
Uniqueness
4-Methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene is unique due to its specific alkyl chain length and the position of the double bond. These structural features can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
92954-15-9 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-(4-methyloct-4-en-2-yl)benzene |
InChI |
InChI=1S/C17H26O/c1-6-7-8-13(2)11-14(3)17-10-9-16(18-5)12-15(17)4/h8-10,12,14H,6-7,11H2,1-5H3 |
InChI Key |
BEGIFUWPOJEHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)CC(C)C1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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